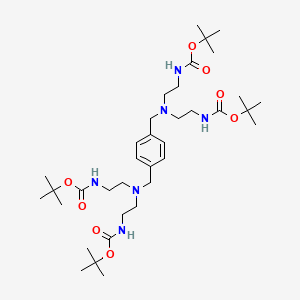

Ph-Bis(C1-N-(C2-NH-Boc)2)

説明

特性

IUPAC Name |

tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDDHCKPZHRECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H64N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2): A Key PROTAC Linker Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(phenyl)amino)ethyl)carbamate, herein referred to by the shorthand designation Ph-Bis(C1-N-(C2-NH-Boc)2). This molecule is a valuable intermediate, often employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a two-stage process, commencing with the preparation of the diamine precursor, N,N-bis(2-aminoethyl)aniline, followed by the protection of the primary amine functionalities with tert-butoxycarbonyl (Boc) groups.

Synthetic Strategy Overview

The synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2) is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, N,N-bis(2-aminoethyl)aniline. A reliable method for this is the conversion of the commercially available N,N-bis(2-hydroxyethyl)aniline to a suitable leaving group, followed by nucleophilic substitution with an amino group equivalent. The subsequent step is the protection of the two primary amine groups of N,N-bis(2-aminoethyl)aniline using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield the final product.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

Experimental Protocols

Step 1: Synthesis of N,N-bis(2-aminoethyl)aniline

This procedure details the synthesis of the diamine precursor from N,N-bis(2-hydroxyethyl)aniline. The methodology involves a two-step process: conversion of the diol to a dichloride, followed by a Staudinger reaction or catalytic hydrogenation to obtain the diamine.

2.1.1. Synthesis of N,N-bis(2-chloroethyl)aniline

-

Reaction: N,N-bis(2-hydroxyethyl)aniline is reacted with thionyl chloride (SOCl₂) to convert the hydroxyl groups into chlorides.

-

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N,N-bis(2-hydroxyethyl)aniline (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-bis(2-chloroethyl)aniline, which can be used in the next step without further purification.

-

2.1.2. Synthesis of N,N-bis(2-aminoethyl)aniline

-

Reaction: The dichloride is converted to a diazide using sodium azide (B81097), followed by reduction to the diamine.

-

Experimental Procedure (via azide):

-

Dissolve N,N-bis(2-chloroethyl)aniline (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude N,N-bis(2-azidoethyl)aniline.

-

Dissolve the crude diazide in methanol (B129727) or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N,N-bis(2-aminoethyl)aniline.

-

Step 2: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2)

This protocol describes the protection of the primary amine groups of N,N-bis(2-aminoethyl)aniline using di-tert-butyl dicarbonate.

-

Reaction: The two primary amine groups of N,N-bis(2-aminoethyl)aniline are reacted with at least two equivalents of (Boc)₂O in the presence of a base.[1][2]

-

Experimental Procedure:

-

Dissolve N,N-bis(2-aminoethyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a mixture of THF and water.[1]

-

Add a base, such as triethylamine (B128534) (TEA, 2.2 equivalents) or sodium bicarbonate (NaHCO₃, 3 equivalents) if using an aqueous co-solvent.

-

Cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 equivalents) in the same solvent dropwise.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

If using an aqueous system, extract the product with an organic solvent like ethyl acetate. If in an organic solvent, dilute with the solvent and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure Ph-Bis(C1-N-(C2-NH-Boc)2).

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2).

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Step 1: N,N-bis(2-aminoethyl)aniline Synthesis | |||

| N,N-bis(2-hydroxyethyl)aniline | 181.23 | 1.0 | User Defined |

| Thionyl Chloride | 118.97 | 2.2 | Calculated |

| Sodium Azide | 65.01 | 2.5 | Calculated |

| 10% Pd/C | - | 0.05-0.10 | Catalytic |

| Step 2: Di-Boc Protection | |||

| N,N-bis(2-aminoethyl)aniline | 179.26 | 1.0 | From Step 1 |

| Di-tert-butyl dicarbonate | 218.25 | 2.2 | Calculated |

| Triethylamine | 101.19 | 2.2 | Calculated |

| Product | MW ( g/mol ) | Typical Yield | Physical Appearance |

| N,N-bis(2-chloroethyl)aniline | 218.12 | 85-95% | Yellowish Oil |

| N,N-bis(2-aminoethyl)aniline | 179.26 | 70-85% (over 2 steps) | Oil or Low-Melting Solid |

| Ph-Bis(C1-N-(C2-NH-Boc)2) | 379.51 | 80-95% | White to Off-White Solid |

Mandatory Visualizations

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis from starting material to final product.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

An In-depth Technical Guide to 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity represented by the shorthand "Ph-Bis(C1-N-(C2-NH-Boc)2)", including its IUPAC name, proposed structure, a detailed synthetic protocol, and potential applications in research and drug development.

Chemical Structure and IUPAC Nomenclature

The shorthand "Ph-Bis(C1-N-(C2-NH-Boc)2)" describes a complex molecule with a central phenyl ring disubstituted with branched polyamine chains. Based on a systematic interpretation of this shorthand, the proposed chemical structure is a 1,4-disubstituted benzene (B151609) ring. Each substituent consists of a methyl group linked to a nitrogen atom which is, in turn, bonded to two ethyl chains, each terminating in a Boc-protected amine.

Proposed Structure:

![Chemical Structure of 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene](https://i.imgur.com/8Q4z5Yc.png)

IUPAC Name: Di-tert-butyl (((((4-((bis(2-((tert-butoxycarbonyl)amino)ethyl)amino)methyl)phenyl)methyl)azanediyl)bis(ethane-2,1-diyl))dicarbamate

For clarity and based on common naming conventions for similar complex structures, a more descriptive name is:

1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene

This name clearly indicates a central 1,4-disubstituted benzene ring with two identical, complex amino-methyl substituents.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate | [1] |

| Molecular Formula | C14H29N3O4 | [1] |

| Molecular Weight | 303.40 g/mol | [1] |

| Exact Mass | 303.21580641 Da | [1] |

| CAS Number | 117499-16-8 | [1] |

| Topological Polar Surface Area | 88.7 Ų | [1] |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene involves a two-step process: the synthesis of the Boc-protected polyamine side chain and its subsequent coupling to a bifunctional phenyl core.

Synthesis of N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine

The synthesis of the key side-chain intermediate can be achieved by the Boc protection of diethylenetriamine (B155796). Selective protection of the primary amines over the secondary amine is crucial and can be achieved under specific reaction conditions.

Experimental Protocol:

-

Dissolution: Dissolve diethylenetriamine (1 equivalent) in a suitable solvent such as a mixture of water and acetone.

-

Boc Protection: Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (2 equivalents) to the solution at room temperature. The use of an aqueous solvent system generally favors the selective N-tert-butoxycarbonylation of primary amines.[2]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 minutes.[2]

-

Isolation: Upon completion, the product can be isolated by extraction with an organic solvent like dichloromethane.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine.

Synthesis of 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene

The final product can be synthesized via a nucleophilic substitution reaction between 1,4-bis(bromomethyl)benzene (B118104) and the synthesized N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, dissolve 1,4-bis(bromomethyl)benzene (1 equivalent) and N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine (2.2 equivalents) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the mixture to act as a proton scavenger.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the final product, 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of the target molecule.

Caption: Proposed two-step synthesis workflow.

Potential Application as a PROTAC Linker

The structure of this molecule, with its two complex side chains, makes it a suitable candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The central phenyl ring can serve as a rigid scaffold, while the polyamine chains provide points for attachment of a ligand for an E3 ubiquitin ligase and a ligand for a target protein.

Caption: Conceptual signaling pathway for a PROTAC utilizing the core structure.

References

Spectroscopic and Analytical Characterization of Boc-Protected Diamine Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of "Ph-Bis(C1-N-(C2-NH-Boc)2)", a bifunctional linker molecule utilized in the development of proteolysis-targeting chimeras (PROTACs). While specific experimental data for this compound is not publicly available, this document outlines the characteristic spectral features and detailed experimental protocols based on established knowledge of Boc-protected amines.

Introduction to Ph-Bis(C1-N-(C2-NH-Boc)2)

"Ph-Bis(C1-N-(C2-NH-Boc)2)" is an alkyl chain-based PROTAC linker.[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker component plays a crucial role in optimizing the orientation and distance between the two ligands for effective ternary complex formation. The structural integrity and purity of the linker are paramount for the successful synthesis and biological activity of the final PROTAC molecule.

Molecular Structure and Properties:

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for "Ph-Bis(C1-N-(C2-NH-Boc)2)" based on the typical spectral characteristics of Boc-protected amines.[6][7]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons (C₆H₄) |

| ~3.5 | s | 4H | Methylene protons (Ph-CH₂) |

| ~3.2-3.4 | t | 8H | Methylene protons (-N-CH₂-CH₂-NH-Boc) |

| ~2.7-2.9 | t | 8H | Methylene protons (-N-CH₂-CH₂-NH-Boc) |

| ~1.45 | s | 36H | tert-Butyl protons (-C(CH₃)₃) |

| ~4.8 (broad) | s | 4H | Amide protons (-NH-Boc) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~156 | Carbamate carbonyl carbon (C=O) |

| ~138 | Aromatic quaternary carbon (C-CH₂) |

| ~129 | Aromatic methine carbon (CH) |

| ~80 | tert-Butyl quaternary carbon (-C(CH₃)₃) |

| ~58 | Methylene carbon (Ph-CH₂) |

| ~50 | Methylene carbon (-N-CH₂) |

| ~40 | Methylene carbon (-CH₂-NH-Boc) |

| ~28.4 | tert-Butyl methyl carbons (-C(CH₃)₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Amide) |

| ~2975, 2930 | Strong | C-H Stretch (Aliphatic) |

| ~1680-1720 | Strong | C=O Stretch (Carbamate)[7] |

| ~1520 | Medium | N-H Bend (Amide II) |

| ~1160 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Species |

| ESI+ | 709.48 | [M+H]⁺ |

| ESI+ | 731.46 | [M+Na]⁺ |

| ESI+ | 747.44 | [M+K]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of "Ph-Bis(C1-N-(C2-NH-Boc)2)".[6]

Synthesis: N-tert-Butoxycarbonylation

This procedure describes a general method for the protection of amines using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[8]

Materials:

-

Amine precursor (e.g., the corresponding tetra-amine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane, Acetone/Water)[8]

-

Sodium bicarbonate (optional, as a base)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the amine precursor in the chosen solvent.

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents per amine group).

-

If necessary, add a base like sodium bicarbonate to neutralize any acidic byproducts.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot.[7]

-

Upon completion, add water and extract the product with an organic solvent like dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate.[8]

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

Instrumentation:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Relaxation Delay: 2-5 seconds.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[7]

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.[6]

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[6]

-

Acquire the sample spectrum and perform a background subtraction.[6]

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[6]

Instrumentation and Ionization:

-

Use Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the molecular ion.[6]

-

Introduce the sample into the mass spectrometer via direct infusion.[6]

Data Analysis:

-

Analyze the resulting spectrum for the presence of the molecular ion peaks, such as [M+H]⁺ or [M+Na]⁺.[7]

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of "Ph-Bis(C1-N-(C2-NH-Boc)2)".

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ph-Bis(C1-N-(C2-NH-Boc)2) [cnreagent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ph-Bis(C1-N-(C2-NH-Boc)2) | PROTAC Linker | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role and Application of Alkyl-Chain Linkers in PROTACs, Featuring Ph-Bis(C1-N-(C2-NH-Boc)2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental mechanism of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the critical role of the linker component. While "Ph-Bis(C1-N-(C2-NH-Boc)2)" does not possess a direct biological mechanism of action, its function as an alkyl chain-based PROTAC linker is integral to the therapeutic action of the final PROTAC molecule. This document will elucidate the core principles of PROTAC technology, the specific function of linkers, and provide detailed experimental protocols for the evaluation of PROTAC efficacy.

The Core Mechanism of Action: PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The mechanism proceeds through the following key steps:[5]

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[6]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[1]

-

Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1][5]

Caption: General mechanism of PROTAC-mediated protein degradation.

The Pivotal Role of the Linker

The linker is not a passive spacer; it is a critical determinant of a PROTAC's biological activity.[7][8] Its chemical composition, length, and rigidity profoundly influence the formation, stability, and geometry of the ternary complex, which in turn affects the efficiency and selectivity of protein degradation.[9]

Ph-Bis(C1-N-(C2-NH-Boc)2) is an alkyl chain-based linker. Alkyl linkers offer several key characteristics:

-

Hydrophobicity : Compared to more hydrophilic linkers like polyethylene (B3416737) glycol (PEG), alkyl chains are more hydrophobic. This property can enhance cell membrane permeability, which is a significant challenge for the often large and complex PROTAC molecules.[10][]

-

Flexibility and Length : The length of the alkyl chain is a crucial parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an overly flexible and unproductive complex.[12][13]

-

Synthetic Versatility : Alkyl linkers are synthetically tractable, allowing for the systematic variation of chain length to fine-tune the PROTAC's properties.[10]

The structure of "Ph-Bis(C1-N-(C2-NH-Boc)2)" suggests a central phenyl ring providing a degree of rigidity, with four Boc-protected aminoethyl arms. The Boc (tert-Butyloxycarbonyl) groups are protecting groups for the amines, which would be removed during synthesis to allow for covalent attachment to the warhead and E3 ligase ligands.

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using a linker like Ph-Bis(C1-N-(C2-NH-Boc)2) is a modular process. The following workflow outlines the general steps required to assemble the final heterobifunctional molecule.

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols and Data Presentation

Evaluating the efficacy of a newly synthesized PROTAC is a multi-step process. Key experiments focus on demonstrating target protein degradation and characterizing the formation of the ternary complex.

Objective: To determine the dose- and time-dependent degradation of the target protein induced by the PROTAC. Western blotting is the most common technique for this purpose.[14]

Experimental Protocol: Western Blot

-

Cell Culture and Treatment:

-

Seed cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

-

For dose-response analysis, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours).

-

For time-course analysis, treat cells with a fixed concentration of the PROTAC (e.g., the determined DC₅₀) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with a methylated E3 ligase ligand that cannot bind) in all experiments.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[14]

-

Data Presentation: Representative Degradation Data

| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |

| Vehicle | 100% |

| 0.1 nM | 98% |

| 1 nM | 85% |

| 10 nM | 45% |

| 100 nM | 12% |

| 1 µM | 10% |

| 10 µM | 15% (Hook Effect) |

| Calculated DC₅₀ | ~12 nM |

| Calculated Dₘₐₓ | ~90% |

Objective: To biophysically characterize the formation and stability of the ternary complex. Surface Plasmon Resonance (SPR) is a powerful label-free technique for this purpose.[15]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization:

-

Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface using amine coupling chemistry.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (K_D) of the PROTAC-E3 ligase interaction.

-

Separately, inject a series of concentrations of the target protein over the E3 ligase surface to confirm minimal direct interaction.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity models for ternary interactions) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (K_D).

-

The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase binary complex versus its affinity for the PROTAC alone.[16]

-

Data Presentation: Representative SPR Binding Data

| Interaction | Analyte | Ligand (Immobilized) | K_D (nM) |

| Binary 1 | PROTAC | E3 Ligase | 150 |

| Binary 2 | PROTAC | Target Protein | 250 |

| Ternary | Target Protein + PROTAC | E3 Ligase | 25 |

| Calculated Cooperativity (α) | >1 (Positive Cooperativity) |

Conclusion

The molecule "Ph-Bis(C1-N-(C2-NH-Boc)2)" serves as a foundational component in the construction of PROTACs, a revolutionary class of therapeutics. Its role as an alkyl-chain linker is not to interact directly with a biological pathway, but to strategically bridge a target protein and an E3 ligase. The physicochemical properties of this linker are paramount, influencing the stability of the crucial ternary complex and the overall pharmacokinetic profile of the final drug candidate. A thorough understanding of the PROTAC mechanism, coupled with rigorous experimental validation as outlined in this guide, is essential for the rational design and development of next-generation protein degraders.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 6. o2hdiscovery.co [o2hdiscovery.co]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Boc-Protected Polyamines: Synthesis, Properties, and Applications in Drug Development

Introduction

Polyamines, such as spermidine (B129725) and spermine, are vital biological molecules involved in numerous cellular functions, including growth, differentiation, and apoptosis.[1] Their structures, featuring multiple amine functionalities, make them valuable scaffolds for creating therapeutic agents and biological probes.[1] However, the similar reactivity of their primary and secondary amino groups poses a significant challenge for selective chemical modification.[1]

The use of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals.[2][3] The Boc group offers robust protection of amines under various conditions and can be readily removed under mild acidic conditions, providing chemists with precise control over complex synthetic pathways.[1][2] This guide provides an in-depth overview of the synthesis, properties, and applications of Boc-protected polyamines, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Principles of Boc Protection

The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities due to its stability and the ease of its removal.[1][3] The selective protection of polyamines is crucial for synthesizing complex derivatives and relies on exploiting the different reactivities between primary and secondary amines. Generally, primary amines are more nucleophilic and less sterically hindered, making them more reactive toward Boc anhydride (B1165640) ((Boc)₂O).[1]

Key strategies for achieving selective Boc protection include:

-

Stoichiometric Control : Carefully controlling the amount of Boc anhydride used can favor the protection of the more reactive primary amines.[1]

-

Stepwise Protection : A multi-step approach, potentially using orthogonal protecting groups, allows for specific and complex protection patterns.[1]

-

Reagent Selection : The choice of reagent, such as using alkyl phenyl carbonates, can offer an economical and versatile method for selective Boc, Cbz, and Alloc protection of primary amines in the presence of secondary amines.[4]

The most common method for removing the Boc group is through acid-catalyzed deprotection, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Thermal deprotection methods are also available and offer an alternative, sometimes "greener," approach.[5][6][7]

Physicochemical Properties of Representative Boc-Protected Amines

While data for the specific molecule "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not available, the following tables summarize the properties of several related and commercially available Boc-protected compounds. This data provides a reference for the general characteristics of this class of molecules.

Table 1: General Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C₁₄H₂₉N₃O₄ | 303.40 | Data not available |

| N-Boc-N,N-bis(2-chloroethyl)amine | C₉H₁₇Cl₂NO₂ | 242.14 | Colorless to pale yellow liquid |

| Di-tert-butyl-iminodicarboxylate | C₁₀H₁₉NO₄ | 217.265 | White solid |

| tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C₁₁H₂₄N₂O₄ | 248.32 | Data not available |

Table 2: Computed Physicochemical Properties

| Compound Name | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count | Topological Polar Surface Area (Ų) |

| tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | 1.2 | 3 | 4 | 12 | 88.7 |

| N-Boc-N,N-bis(2-chloroethyl)amine | 2.3 | 0 | 2 | 6 | 29.5 |

| NH2-Ph-NH-cyclohexane-NH-Boc | 3.3 | 3 | 4 | 5 | 76.4 |

| Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate | 0.8 | 2 | 4 | 8 | 76.7 |

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline common experimental procedures for the protection and deprotection of polyamines.

Protocol 1: Selective Di-Boc Protection of Primary Amines in Spermidine

This protocol is adapted from a method describing the selective protection of the two primary amino groups of spermidine.[1]

Materials:

-

Spermidine

-

tert-Butyl phenyl carbonate

-

Dimethylformamide (DMF)

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (B78521) (2 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)[1]

Procedure:

-

Dissolve spermidine (e.g., 1.08 g, 7.40 mmol) in DMF (20 mL).[1]

-

Add tert-butyl phenyl carbonate (1.1 equivalents per primary amino group) to the solution.[1]

-

Reflux the reaction mixture overnight.[1]

-

Remove the solvent under reduced pressure (in vacuo).[1]

-

Add 25 mL of water to the residue and adjust the pH to 3 by adding 2 M HCl.[1]

-

Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL) to remove unreacted reagents and byproducts.[1]

-

Make the aqueous phase strongly alkaline by adding 2 M NaOH.[1]

-

Extract the product with CH₂Cl₂ (3 x 80 mL).[1]

-

Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.[1]

Protocol 2: General Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc group removal.[3]

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, optional, as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) (or other suitable organic solvent for workup)

-

Anhydrous sodium sulfate or magnesium sulfate[3]

Procedure:

-

Dissolve the Boc-protected amine in an appropriate solvent like DCM or use TFA neat.

-

Add TFA to the solution (commonly in a 1:1 ratio with DCM or as a 25-50% solution).

-

Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[3]

-

For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]

-

Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Protocol 3: Boc Deprotection using HCl in Dioxane

This method is another standard acidic deprotection, often resulting in the precipitation of the amine hydrochloride salt.[3]

Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane (B91453) (or ethyl acetate)

-

Diethyl ether[3]

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[3]

-

Add the 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[3]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are representations of typical workflows in polyamine synthesis and decision-making for Boc deprotection.

Caption: A generalized experimental workflow for the selective Boc protection of polyamines.[1]

Caption: Decision tree for selecting an appropriate Boc deprotection strategy.[3]

Applications in Drug Development

The ability to selectively modify polyamines has led to their incorporation into a variety of drug conjugates. Polyamines can interact with negatively charged macromolecules like DNA, RNA, and proteins, making them excellent vectors for delivering therapeutic agents.[15]

-

Anticancer Agents : Polyamine-drug conjugates have been developed to enhance DNA affinity and selectivity. For instance, bis-intercalators have been created by linking two intercalating groups with polyamine chains.[15]

-

Antiparasitic Drugs : The essential role of polyamines in parasitic cellular machinery has been exploited to target antiprotozoal drugs.[15]

-

Modulating Biological Activity : Interestingly, in some studies, compounds with Boc-protected amino groups demonstrated higher activity and selectivity compared to their non-protected counterparts, highlighting the nuanced role these modifications can play in drug efficacy.[15]

The synthesis of these complex conjugates often requires the selective protection of polyamine nitrogen atoms, followed by coupling with the drug molecule and subsequent deprotection if necessary.[16][17]

Conclusion

While the specific compound "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not prominently featured in available scientific literature, the principles governing its likely synthesis and chemical nature are well-established within the chemistry of Boc-protected polyamines. This class of molecules is indispensable in medicinal chemistry and drug development.[2] A thorough understanding of the strategies for selective protection and deprotection, combined with knowledge of their physicochemical properties, empowers researchers to design and synthesize novel polyamine derivatives with tailored biological activities. The protocols and data presented provide a foundational resource for scientists working to harness the potential of polyamines in creating next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-BOC-N,N-Bis(2-chloroethyl)amine | C9H17Cl2NO2 | CID 11230235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 13. Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate | C11H22N2O4 | CID 4319362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. NH2-Ph-NH-cyclohexane-NH-Boc | C17H27N3O2 | CID 172638542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Polyamine–Drug Conjugates: Do They Boost Drug Activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Solubility of Ph-Bis(C1-N-(C2-NH-Boc)2): A Technical Guide for Researchers

Abstract

Introduction

Ph-Bis(C1-N-(C2-NH-Boc)2) is identified as an alkyl chain-based PROTAC linker, which can be used in the synthesis of PROTACs[1]. The molecule possesses a central phenyl ring, connected via two methylene (B1212753) bridges to two separate N-(2-aminoethyl)acetamide moieties where the terminal amines are protected with tert-butoxycarbonyl (Boc) groups. The solubility of such a linker is a critical parameter for its successful application in synthetic chemistry, purification, and biological screening workflows. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to unreliable results in biological assays.

Given the absence of published solubility data, this guide provides a robust set of methodologies for its determination.

Predicted Solubility Profile Based on Molecular Structure

The structure of Ph-Bis(C1-N-(C2-NH-Boc)2) suggests a molecule with moderate to low polarity. The central phenyl group and the two bulky, nonpolar Boc groups contribute to its hydrophobic character. The amide linkages and the carbamate (B1207046) groups introduce some polar character, allowing for potential hydrogen bonding.

Based on the "like dissolves like" principle, the following solubility trends can be predicted:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents that can solvate both the nonpolar and polar regions of the molecule (e.g., tetrahydrofuran, ethyl acetate, acetone).

-

Moderate Solubility: Possible in polar protic solvents like short-chain alcohols (e.g., methanol, ethanol), although the large nonpolar character of the Boc groups may limit high solubility.

-

Low to Insoluble: Expected in highly polar solvents like water and in nonpolar aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane).

Experimental Protocol for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocol outlines a common method for determining the solubility of a solid organic compound in various solvents.

Materials and Equipment

-

Ph-Bis(C1-N-(C2-NH-Boc)2) (solid)

-

A range of organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, ethyl acetate, acetone, methanol, ethanol, water, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Constant temperature shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Caption: General workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of Ph-Bis(C1-N-(C2-NH-Boc)2) to a vial containing a known volume (e.g., 1.0 mL) of the test solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.[2]

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents. The following table provides a template for presenting the determined solubility values.

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane | Chlorinated | 25 | |||

| Chloroform | Chlorinated | 25 | |||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||

| Ethyl Acetate | Polar Aprotic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Water | Polar Protic | 25 | |||

| Hexane | Nonpolar | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 |

Logical Flow for Solubility Screening

For researchers who need to quickly assess solubility for reaction setup or preliminary screening, a qualitative approach can be employed first.

Caption: A simple decision tree for qualitative solubility screening.

This qualitative test involves adding a small, pre-weighed amount of the compound to a test tube or vial and then adding the solvent in small portions with vigorous shaking after each addition.[3][4] This allows for a rapid visual assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Conclusion

While specific solubility data for Ph-Bis(C1-N-(C2-NH-Boc)2) is not currently published, this guide provides researchers with the necessary tools to determine this critical physicochemical property. By following the outlined experimental protocols and utilizing the provided templates for data presentation, researchers can generate reliable and comparable solubility data. This information is invaluable for optimizing synthetic procedures, purification methods, and the formulation of this compound for biological applications. The predicted solubility profile, based on its molecular structure, serves as a useful starting point for solvent selection.

References

"Ph-Bis(C1-N-(C2-NH-Boc)2)" starting materials and precursors

An in-depth examination of the synthetic pathways leading to "Ph-Bis(C1-N-(C2-NH-Boc)2)," a complex molecule characterized by a central phenyl ring with two identical substituents, reveals a multi-step process involving key precursors and starting materials. The nomenclature suggests a phenyl group attached to two methylene (B1212753) groups, each bonded to a nitrogen atom that is further substituted with two Boc-protected ethylamine (B1201723) chains. For the purpose of this guide, we will focus on the para-substituted isomer, 1,4-bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene.

The synthesis of this target molecule can be logically divided into two primary stages: the preparation of the Boc-protected amine precursor and the subsequent alkylation reaction with a suitable phenyl-based starting material.

Core Precursors and Starting Materials

The primary starting materials required for the synthesis are commercially available and form the foundation of the synthetic route. These include:

-

1,4-Bis(bromomethyl)benzene (B118104): This serves as the electrophilic phenyl core, providing the central aromatic ring and the two methylene linkers.

-

Di(2-aminoethyl)amine (also known as N'-(2-aminoethyl)ethane-1,2-diamine): This triamine is the precursor to the complex amine side chains.

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O: This is the protecting group reagent used to cap the primary amine functionalities of the triamine.

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃): These are common bases used to scavenge the acid generated during the alkylation and protection steps.

-

Solvents: Dichloromethane (DCM) and acetonitrile (B52724) (MeCN) are frequently used solvents for these types of reactions.

Synthetic Pathway and Experimental Protocols

The overall synthesis can be visualized as a two-step process. First, the precursor N,N-bis[2-(tert-butoxycarbonylamino)ethyl]amine is prepared. This is followed by the reaction of this protected amine with 1,4-bis(bromomethyl)benzene to yield the final product.

Step 1: Synthesis of N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine

This initial step involves the protection of the primary amine groups of di(2-aminoethyl)amine using di-tert-butyl dicarbonate.

Experimental Protocol:

Di(2-aminoethyl)amine is dissolved in a suitable solvent, such as dichloromethane. The solution is cooled in an ice bath, and a base, typically triethylamine, is added. Di-tert-butyl dicarbonate, dissolved in the same solvent, is then added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred overnight. Following the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified, often through column chromatography, to yield the pure N,N-bis[2-(tert-butoxycarbonylamino)ethyl]amine.

Step 2: Synthesis of 1,4-Bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene

The final product is synthesized through the N-alkylation of the previously prepared Boc-protected amine with 1,4-bis(bromomethyl)benzene.

Experimental Protocol:

N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine and a base, such as sodium carbonate, are dissolved in acetonitrile. 1,4-Bis(bromomethyl)benzene is then added to this solution. The reaction mixture is heated to reflux and stirred for several hours. After the reaction is complete, the mixture is cooled, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography, to afford the final product, 1,4-bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the target molecule and its key precursor. Please note that yields and specific quantities can vary based on the reaction scale and purification methods.

| Reaction Step | Starting Material 1 | Starting Material 2 | Reagent | Solvent | Yield (%) |

| Synthesis of N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine | Di(2-aminoethyl)amine | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | ~80-95 |

| Synthesis of 1,4-Bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene | N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine | 1,4-Bis(bromomethyl)benzene | Sodium Carbonate | Acetonitrile | ~70-90 |

Visualizing the Synthetic Workflow

The logical flow of the synthesis, from the initial starting materials to the final product, is depicted in the following diagram.

Caption: Synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

A Technical Guide to the Potential Research Applications of Phenyl-Core Branched Polyamines: A Case Study of Ph-Bis(C1-N-(C2-NH-Boc)2)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound designated as "Ph-Bis(C1-N-(C2-NH-Boc)2)" represents a unique molecular architecture featuring a central phenyl core from which two dendritic polyamine arms extend. Each arm contains a tertiary amine branching to two secondary amines protected by the tert-butoxycarbonyl (Boc) group. While this specific molecule is not widely documented in existing literature, its structural motifs—a rigid aromatic core, branched polyamine chains, and terminal Boc-protected amines—place it within a class of compounds with significant potential in diverse research and development areas. Polyamines are essential for numerous cellular functions, and their synthetic analogues are valuable scaffolds for therapeutic agents and biological probes.[1] The Boc protecting groups offer a strategic advantage, allowing for controlled deprotection to reveal primary amines for further functionalization or to modulate the compound's physicochemical properties, such as charge and solubility.[2][3]

This technical guide will explore the potential research applications of this class of compounds, drawing upon established methodologies and findings for structurally related molecules. We will cover plausible synthetic strategies, detailed experimental protocols, and key areas of application, supported by quantitative data and conceptual diagrams.

Synthesis and Characterization

A plausible synthetic route to Ph-Bis(C1-N-(C2-NH-Boc)2) would likely involve a multi-step process starting from a commercially available phenyl derivative, such as α,α'-dibromo-p-xylene. The synthesis would proceed through the construction of the branched polyamine arms followed by Boc protection.

Proposed Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: initial assembly of the polyamine scaffold followed by the protection of the terminal amino groups.

Caption: Proposed synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

Experimental Protocols

Protocol 1: Synthesis of the Phenyl-Bis-Polyamine Core

This protocol is adapted from general methods for the alkylation of amines.

-

Materials: α,α'-dibromo-p-xylene, bis(2-aminoethyl)amine, sodium carbonate (Na₂CO₃), acetonitrile (B52724) (ACN).

-

Procedure: a. Dissolve α,α'-dibromo-p-xylene (1 equivalent) in ACN. b. In a separate flask, dissolve bis(2-aminoethyl)amine (2.2 equivalents) and Na₂CO₃ (3 equivalents) in ACN. c. Add the dibromoxylene solution dropwise to the amine solution at room temperature with vigorous stirring. d. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. e. Cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. f. Purify the resulting crude product by column chromatography (silica gel, with a gradient of dichloromethane (B109758)/methanol/ammonia) to yield the phenyl-bis-polyamine core.

Protocol 2: Boc Protection of Terminal Amines

This protocol follows standard procedures for the N-tert-butoxycarbonylation of amines.[2][4][5]

-

Materials: Phenyl-bis-polyamine core, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (B128534) (TEA), dichloromethane (DCM).

-

Procedure: a. Dissolve the phenyl-bis-polyamine core (1 equivalent) in DCM. b. Add TEA (4.4 equivalents) to the solution and cool to 0 °C in an ice bath. c. Add a solution of (Boc)₂O (4.2 equivalents) in DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.[6] e. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the final product, Ph-Bis(C1-N-(C2-NH-Boc)2), by column chromatography if necessary.

Protocol 3: Boc Deprotection

To unmask the primary amines for further applications, a standard acid-catalyzed deprotection can be employed.[2][3][6]

-

Materials: Ph-Bis(C1-N-(C2-NH-Boc)2), trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure: a. Dissolve the Boc-protected compound in DCM. b. Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C. c. Stir the mixture at room temperature for 1-4 hours, monitoring the evolution of CO₂ gas.[2] d. Concentrate the solution under reduced pressure to remove excess TFA and DCM. e. The resulting deprotected polyamine is typically obtained as a TFA salt and can be used directly or neutralized with a base.

Potential Research Applications

The unique structure of Ph-Bis(C1-N-(C2-NH-Boc)2) and its deprotected form lends itself to several cutting-edge research applications.

Gene and Drug Delivery

Cationic polyamines are well-known for their ability to condense anionic nucleic acids (like siRNA and plasmid DNA) into nanoparticles, facilitating their entry into cells. The Boc-protected form can serve as a prodrug or a less toxic delivery vehicle, with the Boc groups potentially being cleaved in the acidic environment of endosomes to release the active, cationic polyamine. A study on spermine-based poly(β-amino ester)s showed that Boc-protected polymers could efficiently deliver siRNA and achieve significant gene knockdown.[7]

Logical Relationship for Gene Delivery Application

Caption: Mechanism of polyamine-mediated gene delivery.

Metal Ion Chelation and Sensing

Polyamines are excellent ligands for various metal ions. The deprotected form of Ph-Bis(C1-N-(C2-NH-Boc)2) would possess multiple nitrogen donor atoms capable of coordinating with metal ions like Cu(II), Zn(II), and Fe(III).[8] This property is valuable for:

-

Developing sensors: Binding of a specific metal ion could trigger a change in the fluorescence of the phenyl core.

-

Creating therapeutic agents: Metal complexes of polyamines have been investigated as nitric oxide scavengers, which has implications for treating conditions involving oxidative stress.[9]

-

Bioremediation: Immobilized polyamines can be used to remove heavy metal contaminants from water.

Antimicrobial and Anti-biofilm Agents

There is growing interest in developing branched polyamines as novel antimicrobial agents.[10][11] The cationic nature of the deprotected polyamine allows it to interact with and disrupt negatively charged bacterial membranes. One study reported that a branched polyamine with eight positive charges at physiological pH exhibited significant anti-biofilm activity.[10][11] The Ph-Bis(C1-N-(C2-NH-Boc)2) scaffold, upon deprotection, would present four positive charges, making it a candidate for such applications.

Building Block for Supramolecular Chemistry and Dendrimers

The Boc-protected compound is a versatile building block. The terminal Boc-amines can be selectively deprotected and functionalized to create more complex, higher-generation dendrimers or to attach a variety of molecules such as fluorophores, targeting ligands, or drugs.[12] The rigid phenyl core provides a defined geometry for constructing well-ordered supramolecular assemblies.

Quantitative Data Summary

While specific data for Ph-Bis(C1-N-(C2-NH-Boc)2) is unavailable, the following tables summarize representative quantitative data from the literature for analogous synthesis and application studies.

Table 1: Representative Yields for Boc Protection of Polyamines

| Starting Polyamine | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Spermidine | (Boc)₂O | Dioxane/H₂O | 85-95 | [1] |

| Spermine | tert-Butyl phenyl carbonate | Methanol | 70-80 | [1] |

| Diamines | (Boc)₂O / HCl | Various | >90 | [13] |

| Various Amines | (Boc)₂O / Iodine | Solvent-free | 90-98 |[4] |

Table 2: Biological Activity of Related Branched Polyamines

| Compound Type | Biological Activity | Quantitative Metric | Organism/Cell Line | Reference |

|---|---|---|---|---|

| Branched Polyamine | Anti-biofilm | 50% reduction at 16-32 µg/mL | P. aeruginosa PAO1 | [10][11] |

| Spermine-based Polymer | Gene Silencing | ~60% eGFP knockdown | In vitro | [7] |

| Cu(II)-Benzimidazole Complex | Anticancer | IC₅₀ = 6.5-8.0 µM | HL-60, WM-115 | [14] |

| KRAS siRNA Polyplex | KRAS Inhibition | ~35-45% | Lung cancer cells |[7] |

Signaling Pathways and Cellular Interactions

Polyamines are deeply integrated into cellular biology, influencing cell growth, differentiation, and apoptosis.[1] Synthetic polyamines like the deprotected form of Ph-Bis(C1-N-(C2-NH-Boc)2) would primarily interact with cellular components through electrostatic interactions.

Potential Cellular Interaction Pathway

Caption: Potential molecular interactions of cationic polyamines within a cell.

The cationic nature of the deprotected molecule allows it to bind to negatively charged macromolecules. This can lead to:

-

DNA Condensation: Affecting gene transcription and replication.

-

RNA Interaction: Modulating translation and RNA stability.

-

Membrane Association: Interacting with the negatively charged phospholipids (B1166683) of cell membranes, which is the basis for their antimicrobial activity.

-

Enzyme and Channel Modulation: Polyamines are known to regulate the activity of certain ion channels and enzymes.[15]

Ph-Bis(C1-N-(C2-NH-Boc)2), as a representative of phenyl-core branched polyamines, is a platform molecule with substantial research potential. Its synthesis is feasible through established chemical routes, and its structure allows for exploration in high-impact fields such as gene therapy, antimicrobial development, and sensor technology. The strategic use of Boc protection provides a crucial handle for controlling the molecule's activity and for its use as a versatile synthetic intermediate. Further research into this class of compounds is warranted to fully elucidate its properties and translate its potential into practical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Spermine-based poly(β-amino ester)s for siRNA delivery against mutated KRAS in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions [mdpi.com]

- 9. Polyamine-polycarboxylate metal complexes with different biological effectiveness as nitric oxide scavengers. Clues for drug design [iris.cnr.it]

- 10. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

In-Depth Technical Guide: The PROTAC Linker Ph-Bis(C1-N-(C2-NH-Boc)2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The architecture of a PROTAC is a tripartite construct: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex that precedes ubiquitination and degradation. This technical guide provides a comprehensive overview of the Boc-protected alkyl chain linker, Ph-Bis(C1-N-(C2-NH-Boc)2), including its chemical identity, commercial availability, a plausible synthetic route, and its role in the broader context of PROTAC design and evaluation.

Chemical Identity and Commercial Availability

The molecule commonly referred to by the shorthand name Ph-Bis(C1-N-(C2-NH-Boc)2) is a complex, Boc-protected polyamine used as a linker in the synthesis of PROTACs. Its systematic name is {2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester .

Table 1: Chemical and Commercial Data for Ph-Bis(C1-N-(C2-NH-Boc)2)

| Parameter | Value |

| CAS Number | 1807521-06-7[] |

| Molecular Formula | C36H64N6O8 |

| Molecular Weight | 708.93 g/mol |

| Commercial Availability | This linker is commercially available from several suppliers, including Amsbio, MedChemExpress, and BroadPharm, typically for research purposes. |

Role in PROTAC Technology: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The linker, such as Ph-Bis(C1-N-(C2-NH-Boc)2), plays a crucial role in this process by bridging the POI and an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the POI. A polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway.

Synthesis and Physicochemical Properties

Proposed Synthetic Workflow:

Caption: A plausible synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

The multiple Boc-protecting groups on this linker serve to mask the reactive amine functionalities during the synthesis of the final PROTAC molecule. These groups can be selectively removed under acidic conditions to reveal the free amines for conjugation with a warhead or an E3 ligase ligand. The alkyl-based structure of the linker provides a degree of conformational flexibility, which is often crucial for the successful formation of a productive ternary complex.

Experimental Protocols for PROTAC Evaluation

Once a PROTAC is synthesized using the Ph-Bis(C1-N-(C2-NH-Boc)2) linker, its efficacy must be evaluated. The following are key experimental protocols.

Protein Degradation Assessment by Western Blot

This is the most direct method to measure the reduction in the levels of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line and allow the cells to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Determination of DC50 and Dmax

From the Western Blot data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated.

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.

Table 2: Illustrative Quantitative Data for PROTACs with Alkyl-Based Linkers *

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| TBK1 | Alkyl/Ether | 12-29 | Submicromolar | >90 |

| BRD4 | Alkyl | Varied | Varied | Varied |

| BTK | Alkyl/PEG | Varied | <10 | >95 |

| AR | Alkyl | Varied | ~1 | >90 |

*This table presents representative data for PROTACs with similar alkyl-based linkers to illustrate typical performance metrics. Specific data for PROTACs using CAS 1807521-06-7 is not publicly available.

Cell Viability/Cytotoxicity Assay

This assay is crucial to determine if the observed protein degradation leads to a desired therapeutic effect (e.g., death of cancer cells) and to assess off-target toxicity.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

-

Incubation: Incubate the cells for a period relevant to the desired therapeutic outcome (e.g., 72 hours).

-

Viability Assessment: Use a commercially available viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) and normalize it to vehicle-treated cells to determine the percentage of viable cells. Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Conclusion

The PROTAC linker Ph-Bis(C1-N-(C2-NH-Boc)2) is a valuable tool for researchers in the field of targeted protein degradation. Its complex, polyamine structure, shielded by Boc-protecting groups, offers a versatile platform for the synthesis of novel PROTACs. A thorough understanding of its chemical properties, coupled with rigorous experimental evaluation of the resulting PROTACs, is essential for the successful development of this promising therapeutic modality. The protocols and data presented in this guide provide a foundational framework for the application of this linker in the rational design and assessment of next-generation protein degraders.

References

An In-depth Technical Guide on Ph-Bis(C1-N-(C2-NH-Boc)₂)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecule identified as "Ph-Bis(C1-N-(C2-NH-Boc)₂)". Due to the non-standard nomenclature, this guide is based on the interpreted chemical structure, N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine . This document details its physicochemical properties, a proposed synthetic protocol, and the underlying chemical principles.

Molecular Structure and Properties

The provided nomenclature "Ph-Bis(C1-N-(C2-NH-Boc)₂)" suggests a phenyl group ("Ph") attached to a one-carbon linker ("C1"), which is bonded to a nitrogen atom. This nitrogen is further substituted with two identical arms, each consisting of a two-carbon linker ("C2") and a Boc-protected amine ("NH-Boc"). The most plausible corresponding structure is N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine.

Table 1: Molecular Data for N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine

| Property | Value |

| Molecular Formula | C₂₁H₃₅N₃O₄ |

| Molecular Weight | 421.53 g/mol |

| IUPAC Name | tert-butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(benzyl)amino)ethyl)carbamate |

Background: The Role of Boc Protection in Polyamine Synthesis

Polyamines are organic compounds with two or more primary amino groups and are essential scaffolds in the development of therapeutics and biological probes.[1] The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[2] Its popularity stems from its stability in various reaction conditions and the ease of its removal under moderately acidic conditions.[1][2]

In molecules with multiple amine groups of similar reactivity, such as the precursor to the title compound, selective functionalization presents a significant challenge.[1] Achieving regioselective Boc protection is a crucial step to allow for further, specific modifications of the polyamine structure.[1] Strategies to achieve this selectivity often rely on controlling the stoichiometry of the protecting reagent (Boc anhydride) or employing a stepwise protection approach.[1]

Proposed Synthetic Protocol

-

Boc Protection: The initial protection of a precursor polyamine.

-

N-Alkylation: The subsequent benzylation of the secondary amine.

A logical precursor for this synthesis is N,N'-bis(2-aminoethyl)amine, also known as diethylenetriamine (B155796). The primary amines of diethylenetriamine are generally more nucleophilic and less sterically hindered than the central secondary amine, allowing for selective protection.[1]

Step 1: Selective di-Boc protection of Diethylenetriamine

This step aims to protect the two primary amines of diethylenetriamine, leaving the central secondary amine available for the subsequent reaction.

-

Reactants: Diethylenetriamine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (TEA), Tetrahydrofuran (THF).[2]

-

Procedure:

-

Dissolve diethylenetriamine in THF in a reaction vessel.

-

Add triethylamine as a base to the solution.

-

Slowly add a solution of Boc₂O (approximately 2 molar equivalents) in THF to the reaction mixture at 0°C to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product, di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, by column chromatography.

-

Step 2: N-Benzylation of the di-Boc-protected Diethylenetriamine

This step introduces the phenylmethyl (benzyl) group onto the unprotected secondary amine.

-

Reactants: Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, Benzyl (B1604629) bromide, a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine), and a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).

-

Procedure:

-

Dissolve the product from Step 1 in acetonitrile.

-

Add potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the suspension.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir for 12-24 hours, monitoring by TLC.

-